molecular formula C14H16N6O2S B2979811 N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide CAS No. 1351653-75-2

N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide

Cat. No.: B2979811
CAS No.: 1351653-75-2
M. Wt: 332.38
InChI Key: REEIGAHOQOQXKL-UHFFFAOYSA-N
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Description

N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core fused with a 1-methyl-1H-1,2,3-triazole moiety and a cyclopropanecarboxamide substituent. The compound’s design likely aims to optimize binding affinity, metabolic stability, and physicochemical properties through strategic incorporation of the triazole and cyclopropane groups.

Properties

IUPAC Name

N-[5-(1-methyltriazole-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2S/c1-19-6-10(17-18-19)13(22)20-5-4-9-11(7-20)23-14(15-9)16-12(21)8-2-3-8/h6,8H,2-5,7H2,1H3,(H,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEIGAHOQOQXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a cyclopropanecarboxamide moiety linked to a tetrahydrothiazolo-pyridine and a triazole group. The presence of these heterocycles contributes to its diverse chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions which may include:

  • Formation of Tetrahydrothiazolo[5,4-c]pyridine: Cyclization reactions using appropriate precursors.
  • Triazole Ring Introduction: Often achieved through azide-alkyne cycloaddition (click chemistry).
  • Amide Bond Formation: Using coupling reagents such as EDCI or DCC to attach the cyclopropanecarboxamide group.

Antimicrobial Properties

Recent studies have indicated that compounds related to triazoles exhibit significant antimicrobial activity. For instance, derivatives featuring the triazole ring have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with cell wall synthesis or disruption of membrane integrity.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit anticancer properties. For example:

  • In Vitro Studies: Compounds derived from triazoles have shown promising results in inhibiting cancer cell proliferation in various cancer lines such as MDA-MB-231 and MCF-7. The IC50 values for these compounds ranged from 17.83 μM to 19.73 μM against these cell lines .

The biological activities are believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways in pathogens or cancer cells.
  • DNA Interaction: Some studies suggest that triazole-containing compounds can bind to DNA or interfere with its replication and transcription processes.
  • Apoptosis Induction: Certain derivatives have been reported to induce apoptosis in cancer cells through mitochondrial pathways.

Study on Antitubercular Activity

In a recent study focused on developing new antitubercular agents, derivatives similar to the compound were synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis. Among the tested compounds, some exhibited significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM . This suggests potential applications in treating tuberculosis.

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of growth
AnticancerIC50 values: 17.83 - 19.73 μM
AntitubercularIC50 values: 1.35 - 2.18 μM

Comparison with Similar Compounds

Molecular and Physicochemical Properties

Property Target Compound (Triazole-Cyclopropane) Cyclobutane-Isoxazole Analog ()
Molecular Formula C₁₄H₁₄N₅O₂S* C₁₅H₁₆N₄O₃S
Molecular Weight ~314.4 g/mol† 332.4 g/mol
Heterocycle 1-Methyl-1H-1,2,3-triazole Isoxazole
Carboxamide Ring Cyclopropane Cyclobutane
Key Functional Groups Triazole (N-rich), cyclopropane Isoxazole (O-containing), cyclobutane

*Hypothetical formula based on structural inference. †Estimated by adjusting for cyclopropane (C₃H₅ vs. C₄H₇) and triazole (C₄H₃N₃O vs. C₃H₃NO₂).

Structural Implications :

  • Triazole vs.
  • Cyclopropane vs.

Broader Comparison with Heterocyclic Analogues

Pyrazole Derivatives (): Compounds like 5-(substituted phenyl)-N-methylpyrazole-1-carbothioamide emphasize the role of nitrogen heterocycles in biological activity. The target compound’s triazole may offer superior π-π stacking and hydrogen-bonding compared to pyrazole’s simpler N-heterocycle.

Thiazolo-Pyridine Scaffolds : The shared thiazolo[5,4-c]pyridine core in both the target compound and its cyclobutane-isoxazole analog suggests a focus on kinase or protease inhibition, where this scaffold is prevalent .

Q & A

Q. What are the key synthetic strategies for preparing derivatives of thiazolo[5,4-c]pyridine scaffolds like the target compound?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Use of coupling agents like EDCI and HOBt to form amide bonds between heterocyclic intermediates (e.g., thiazolo[5,4-c]pyridine cores) and substituents such as cyclopropanecarboxamide .
  • Protection/deprotection steps : Acid adduct salts (e.g., ethyl ester hydrochlorides) are reacted with bases (e.g., DBU, triethylamine) to enable selective functionalization of amine groups .
  • Heterocyclic assembly : Reactions involving nitroarenes or nitroalkenes with palladium catalysts for reductive cyclization to form fused rings .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

  • 1H NMR and IR spectroscopy : Used to verify substituent positions and functional groups (e.g., amide carbonyls, triazole rings) .
  • LC-MS and elemental analysis : Confirm molecular mass (e.g., average mass ~318–350 g/mol for analogs) and purity .
  • X-ray crystallography : Resolves crystal packing and stereochemistry in structurally related compounds (e.g., pyrazole-thiazole hybrids) .

Q. How can researchers assess the preliminary biological activity of this compound?

  • In silico prediction tools : Use PASS software to predict antimicrobial or enzyme-inhibitory activity based on structural analogs .
  • Molecular docking : Screen against target proteins (e.g., kinases, receptors) to identify binding interactions, leveraging triazole and thiazole moieties as pharmacophores .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during the synthesis of thiazolo-pyridine derivatives?

  • Base optimization : Substituting sodium carbonate with stronger bases (e.g., DBU) improves deprotonation efficiency in coupling steps, reducing side products .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like HOBt suppress racemization in amide bond formation .
  • Temperature control : Lower reaction temperatures (0–5°C) minimize decomposition of acid-sensitive intermediates (e.g., nitro groups) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Substituent variation : Replace the cyclopropane group with bulkier moieties (e.g., cyclopentyl) to enhance hydrophobic interactions in target binding pockets .
  • Heterocyclic modifications : Introducing electron-withdrawing groups (e.g., nitro, fluoro) on the triazole ring improves metabolic stability and target affinity .
  • Scaffold hybridization : Combine thiazolo[5,4-c]pyridine with isoxazole or pyrazoline cores to exploit synergistic effects in multi-target inhibition .

Q. What computational methods are used to analyze discrepancies in biological activity between analogs?

  • MD simulations : Compare conformational flexibility of analogs to explain variations in binding kinetics (e.g., triazole ring rigidity vs. rotation) .
  • Free-energy perturbation (FEP) : Quantify energy changes caused by substituent modifications (e.g., methyl vs. trifluoromethyl groups) .
  • ADMET profiling : Predict bioavailability and toxicity to prioritize analogs with optimal pharmacokinetic profiles .

Q. How can researchers address challenges in scaling up the synthesis of this compound?

  • Flow chemistry : Continuous flow systems improve heat/mass transfer during exothermic steps (e.g., cyclization reactions) .
  • Catalyst recycling : Immobilized palladium catalysts reduce costs in reductive cyclization steps .
  • Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .

Methodological Notes

  • Synthetic protocols : Always validate reaction progress via TLC and optimize stoichiometry (e.g., 1.1–1.2 mmol excess of nucleophiles) to maximize yields .
  • Data interpretation : Cross-reference NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in regiochemistry .
  • Biological assays : Use orthogonal assays (e.g., SPR and enzyme inhibition) to confirm activity and minimize false positives .

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